Trichloracrolein

描述

Historical Trajectories and Early Scientific Discoveries Pertaining to Trichloracrolein

The scientific exploration of this compound and its chemistry appears in literature from the mid-20th century. Early research was foundational, focusing on the synthesis and basic reactivity of this polychlorinated compound.

Initial synthetic routes established the groundwork for obtaining this compound in the laboratory. Two notable early methods for its preparation were described:

An improved process involving the hydrolysis of 1,1,2,3,3-pentachloropropene with concentrated sulfuric acid or oleum. researchgate.net

The reduction of trichloroacrylic acid ortho-ethyl ester using lithium aluminium hydride. researchgate.net

A German patent filed in 1969 also details a method for the production of 2,3,3-trichloracrolein. google.com

Early researchers also investigated the characteristic reactions of this compound. It was observed to undergo typical aldehyde reactions, forming derivatives with reagents like semicarbazide, hydrazine, and 2,4-dinitrophenylhydrazine. researchgate.net Furthermore, studies in the late 1950s explored its condensation reactions with active methylene (B1212753) compounds, demonstrating its utility as a building block in organic synthesis. acs.org Research from this era also documented the synthesis of related compounds, such as diazomethyl trichlorovinyl ketone from trichloroacryloyl chloride, a derivative of this compound. researchgate.net These early discoveries were crucial in characterizing the fundamental chemical nature of this compound and laid the groundwork for its subsequent applications.

Contemporary Significance of this compound in Organic and Computational Chemistry

The relevance of this compound in modern chemical research extends across both synthetic organic chemistry and the realm of computational analysis.

Organic Chemistry: In contemporary organic chemistry, the study of carbon-containing compounds and their reactions, this compound continues to be a subject of interest. acs.orgwikipedia.org Its significance is particularly noted in environmental and agricultural chemistry, where it is recognized as a metabolite of the herbicide triallate (B1683234). molaid.comnih.govnih.gov The formation of this compound from triallate involves metabolic processes such as sulfoxidation. molaid.comnih.govnih.gov The study of such transformation pathways is crucial for understanding the environmental fate of agricultural chemicals.

Computational Chemistry: Computational chemistry utilizes computer simulations to analyze and predict the behavior, structure, and properties of molecules. csic.eseuropa.euucr.edu This field offers powerful tools to investigate molecules like this compound at a microscopic level. ucr.edu Theoretical methods, such as quantum chemistry calculations, can elucidate electronic structure, reaction mechanisms, and spectroscopic properties. csic.esmdpi.com For a molecule like this compound, computational studies can provide insights into its reactivity, the stability of its various conformations, and the energetics of its chemical transformations. researchgate.net These computational approaches complement experimental findings and can guide the design of new experiments and synthetic applications. europa.euresearchgate.net

Scope and Academic Research Orientations of the Comprehensive Outline

The scope of this article is strictly defined to provide a focused academic overview of this compound. youtube.comlibguides.com It sets clear parameters for the research presented, concentrating on the historical and contemporary scientific significance of the compound. libguides.com

Research Focus:

Historical Synthesis and Reactivity: The primary focus is on the foundational chemical discoveries, including early synthetic methods and characteristic reactions.

Modern Relevance: The article explores the compound's role in applied fields like agricultural chemistry and its utility as a subject for computational modeling.

Exclusion of Non-Core Topics: Information regarding dosage, administration, and specific safety or adverse effect profiles is deliberately excluded to maintain a strict focus on the chemical and academic aspects of this compound.

This defined scope ensures that the article serves as a specialized resource on the fundamental and advanced chemical research pertaining to this compound, without delving into pharmacological or toxicological assessments.

Structure

3D Structure

属性

IUPAC Name |

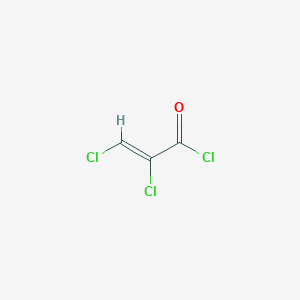

(Z)-2,3-dichloroprop-2-enoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl3O/c4-1-2(5)3(6)7/h1H/b2-1- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCCLWUFGUGGFY-UPHRSURJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(=O)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(=O)Cl)\Cl)\Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Trichloracrolein

Methodological Evolution in Trichloracrolein Synthesis

Traditional synthetic routes to this compound are primarily based on fundamental organic reactions such as hydrolysis and reduction, applied to polychlorinated precursors.

The synthesis of this compound can be achieved through the hydrolysis of specific polychlorinated propanes or propenes. Haloalkanes, which contain a halogen atom attached to an sp³ hybridized carbon, and haloarenes are key starting materials for a wide range of organic compounds. The hydrolysis of certain chlorinated hydrocarbons can be a viable pathway for producing carbonyl compounds. For instance, studies on the transformation of halogenated hydrocarbons have shown that compounds like 1,1,2,3,3-pentachloropropane (B75905) are highly reactive towards alkaline hydrolysis. epa.govepa.gov The high reactivity is attributed to the presence of multiple electron-withdrawing chlorine atoms, which increases the acidity of nearby protons and facilitates elimination and substitution reactions. taylorandfrancis.com

The general mechanism involves the base-catalyzed elimination of hydrogen chloride (HCl) from a pentachloropropane or pentachloropropene precursor to form a more unsaturated intermediate, which then undergoes hydrolysis. The hydrolysis of a geminal dichloride group (a carbon atom bonded to two chlorine atoms) can yield a carbonyl group, which is a key step in forming the aldehyde functionality of this compound. The process must be carefully controlled to achieve the desired product, as the high reactivity of polychlorinated compounds can lead to various side reactions. epa.govepa.gov

An alternative pathway to this compound involves the partial reduction of a corresponding trichloroacrylic acid derivative, such as an ester. The reduction of carboxylic acid derivatives to aldehydes is a well-established but challenging transformation, as aldehydes are typically more reactive than esters and can be further reduced to alcohols. libretexts.org To prevent this over-reduction, specialized, sterically hindered reducing agents are required. chemistrysteps.com

Reagents such as Diisobutylaluminium hydride (DIBAL-H) and Lithium tri(tert-butoxy)aluminum hydride (LiAlH(Ot-Bu)₃) are commonly used for this purpose. libretexts.orgchemistrysteps.com These bulky reagents can selectively reduce the ester to an aldehyde, with the reaction often conducted at low temperatures (e.g., -78 °C) to isolate the aldehyde product before further reaction can occur. libretexts.org The mechanism involves the nucleophilic attack of a hydride ion on the ester carbonyl, followed by the departure of the alkoxy leaving group to form the aldehyde. libretexts.org While powerful reducing agents like Lithium aluminum hydride (LiAlH₄) readily reduce esters to primary alcohols, they are too reactive to stop the reaction at the aldehyde stage. harvard.edu

Table 1: Comparison of Primary Synthetic Pathways for this compound

| Feature | Hydrolysis-Based Pathway | Reduction-Based Pathway |

|---|---|---|

| Precursor | Pentachloropropene / Pentachloropropane | Trichloroacrylic Acid Ester |

| Key Reagent(s) | Base (e.g., NaOH), Water | Sterically hindered hydride (e.g., DIBAL-H) |

| Fundamental Transformation | Elimination and Hydrolysis | Partial Reduction |

| Intermediate | Unsaturated chlorinated species | Aldehyde |

Hydrolysis-Based Synthetic Pathways (e.g., from Pentachloropropene)

Innovations in this compound Synthetic Chemistry

Recent advancements in chemical synthesis offer new possibilities for producing this compound more efficiently and sustainably. These innovations focus on catalysis, green chemistry principles, and advanced manufacturing techniques like flow chemistry.

Catalysis plays a central role in modern chemistry by increasing reaction rates and selectivity. mdpi.com For the synthesis of this compound, catalytic systems can be applied to both hydrolysis and reduction pathways.

In hydrolysis reactions, catalysts can facilitate the transformation under milder conditions. For example, the hydrolysis of certain halogenated compounds can be catalyzed by solid catalysts like active charcoal. google.com In the context of chlorinated alkenes, Lewis acids such as iron(III) chloride (FeCl₃) are often used to activate the substrate for chlorination reactions. mdpi.com A similar catalytic approach could enhance the efficiency of hydrolysis or the preceding chlorination steps in a multi-step synthesis.

In reduction-based routes, Lewis acid catalysts can be employed to control the selectivity of the reaction. apexmolecular.com For instance, the choice of Lewis acid can direct the reduction of an ester towards either an ether or an alcohol. apexmolecular.com This principle of catalyst-controlled selectivity could be adapted to optimize the partial reduction of a trichloroacrylic acid ester, ensuring a high yield of the desired this compound aldehyde while minimizing the formation of the corresponding alcohol.

Green chemistry focuses on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. cuestionesdefisioterapia.comresearchgate.net These principles can be applied to this compound synthesis to enhance its environmental profile.

Key principles of green chemistry include:

Catalysis: Using catalytic reagents is superior to using stoichiometric reagents because catalysts are used in small amounts and can be recycled, which minimizes waste. cuestionesdefisioterapia.comnus.edu.sg

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nus.edu.sg

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with safer alternatives. cuestionesdefisioterapia.com

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy requirements. cuestionesdefisioterapia.com

Applying these principles to this compound synthesis would involve favoring catalytic routes over stoichiometric ones, optimizing reactions to maximize yield and reduce byproducts, and selecting environmentally benign solvents.

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, offers significant advantages for chemical production. mdpi.comgoogle.com This technology allows for superior control over reaction parameters like temperature and residence time, leading to enhanced safety, consistency, and throughput. mdpi.com

The production of acrolein and its derivatives has been shown to benefit from continuous-flow processes. mdpi.comgoogle.comresearchgate.net Given that this compound is a highly reactive and toxic compound, its synthesis in a continuous flow reactor would be particularly advantageous. researchgate.netnih.gov A flow system would minimize the amount of hazardous material present at any given time, thereby increasing operational safety. Furthermore, the precise temperature control offered by flow reactors could help prevent unwanted side reactions and polymerization, leading to higher product purity. mdpi.com Although specific applications to this compound are not widely published, the well-documented success of flow chemistry for other acrolein derivatives suggests its high potential for the continuous and safer manufacturing of this compound. univ-lille.fracs.org

Table 2: Application of Innovative Chemistry to this compound Synthesis

| Innovation | Application to this compound Synthesis | Potential Benefits |

|---|---|---|

| Catalytic Systems | Use of Lewis acids or solid catalysts in hydrolysis or reduction steps. | Increased reaction efficiency, higher selectivity, milder reaction conditions. google.comapexmolecular.com |

| Green Chemistry | Prioritizing catalytic methods, optimizing atom economy, using safer solvents. | Reduced waste, lower environmental impact, improved safety. cuestionesdefisioterapia.comnus.edu.sg |

| Flow Chemistry | Continuous production in a tubular or microreactor. | Enhanced safety, better process control, improved yield and purity, easier scalability. mdpi.comgoogle.com |

Principles of Green Chemistry in this compound Synthesis

Strategies for Scalable and Industrially Relevant this compound Synthesis

The industrial production of this compound is intrinsically linked to the availability and cost of its primary chemical precursors. The most direct and industrially viable strategies revolve around the controlled chlorination of acrolein. Consequently, a robust and scalable synthesis of this compound is fundamentally dependent on the efficient production of acrolein itself.

Precursor Synthesis: The Foundation of Scalable Production

The commercial synthesis of acrolein, the key building block for this compound, is a well-established industrial process. The dominant method has historically been the vapor-phase partial oxidation of propene over a solid-state catalyst. google.comtopsoe.com More recently, the catalytic dehydration of glycerol (B35011) has emerged as a promising alternative, driven by the increasing availability of crude glycerol as a byproduct of biodiesel production. google.comchemmethod.com

These precursor pathways are compared below:

| Feature | Propene Oxidation | Glycerol Dehydration |

| Primary Feedstock | Propene (from fossil fuels) | Glycerol (renewable, from biodiesel) |

| Process Type | Catalytic Gas-Phase Oxidation | Catalytic Gas or Liquid-Phase Dehydration |

| Catalyst System | Complex mixed metal oxides (e.g., Bi-Mo based) google.com | Solid acid catalysts (e.g., zeolites, heteropolyacids) google.comresearchgate.net |

| Typical Temperature | 300-400 °C | 250-340 °C google.com |

| Key Advantage | Mature, high-yield technology | Utilizes a renewable feedstock |

| Key Challenge | Reliance on fossil fuels | Catalyst deactivation, water management cdc.gov |

Primary Synthesis Route: Chlorination of Acrolein

The addition of chlorine to acrolein is the most direct synthetic route to produce this compound. For industrial-scale production, this process must be carefully controlled to maximize the yield of the desired product while minimizing side reactions, such as the formation of other chlorinated derivatives or polymerization of the starting material. The reaction can theoretically be conducted in either the gas or liquid phase, with each presenting distinct operational advantages and challenges.

Gas-Phase Chlorination: This method involves reacting gaseous acrolein with chlorine at elevated temperatures. icheme.org Gas-phase reactions are often performed in continuous-flow fixed-bed reactors. mdpi.com A key challenge in gas-phase chlorination is managing the high exothermicity of the reaction and preventing runaway reactions or explosions, which are known hazards when handling chlorine gas with organic materials. icheme.orgmdpi.com The process requires precise control over temperature, pressure, and reactant ratios to achieve high selectivity. The formation of hydrogen chloride (HCl) as a byproduct also necessitates the use of corrosion-resistant materials for the reactor and downstream equipment. mdpi.com

Liquid-Phase Chlorination: In this approach, chlorine gas is bubbled through liquid acrolein, often in the presence of a solvent. This method can offer better temperature control compared to gas-phase reactions. However, the choice of solvent is critical; it must be inert to the highly reactive chlorinating agent and allow for easy separation of the product. The risk of unwanted side reactions remains, and the process may require a catalyst to improve reaction rates and selectivity under milder conditions. The separation of this compound from the solvent, unreacted starting materials, and byproducts is a crucial downstream processing step.

Alternative Synthetic Pathway: Aldol (B89426) Condensation Approach

An alternative, though less documented for industrial application, synthetic strategy involves the aldol condensation of chloral (B1216628) (trichloroacetaldehyde) with a suitable one-carbon (C1) building block, such as formaldehyde (B43269). researchgate.netmit.edufrontiersin.org Chloral is an industrial chemical produced by the chlorination of acetaldehyde (B116499) or ethanol. nih.goviarc.fr

The proposed reaction would proceed as follows: Cl₃CCHO (Chloral) + CH₂O (Formaldehyde) → Cl₃CCH(OH)CH₂CHO → Cl₂C=CHCHO (this compound) + H₂O + HCl

This pathway, while chemically plausible, faces significant hurdles for industrial scale-up. The reaction conditions would need to be carefully optimized to favor the desired condensation and subsequent elimination reactions while preventing the self-condensation of formaldehyde or other side reactions. There is limited information in publicly available literature to suggest this is a currently utilized industrial method for this compound production.

A summary of potential industrial synthesis strategies is provided below.

| Parameter | Gas-Phase Acrolein Chlorination | Liquid-Phase Acrolein Chlorination | Aldol Condensation (Theoretical) |

| Primary Reactants | Acrolein, Chlorine | Acrolein, Chlorine | Chloral, Formaldehyde |

| Phase | Gas | Liquid | Liquid |

| Catalyst | Potentially solid-state catalysts in a fixed bed | Potentially Lewis acids or radical initiators | Acid or base catalysts |

| Key Advantages | Continuous processing, potentially higher throughput | Better temperature control | Utilizes different feedstocks |

| Key Challenges | High temperatures, explosion risk, corrosion by HCl | Solvent selection and recovery, product separation | Low demonstrated industrial precedent, potential for multiple side reactions |

Elucidation of Trichloracrolein Reaction Mechanisms

Mechanistic Studies of Electrophilic Processes Involving Trichloracrolein

Electrophilic reactions are characterized by the attack of an electron-deficient species (an electrophile) on an electron-rich center. dalalinstitute.comnowgongcollege.edu.in In trichloroacrolein, the π-electrons of the carbon-carbon double bond provide a site for electrophilic attack. The general mechanism for electrophilic aromatic substitution, for instance, involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation, followed by the departure of a leaving group. dalalinstitute.com While trichloroacrolein is not aromatic, the principle of an electrophile attacking an electron-rich π-system is analogous.

Electrophilic substitution reactions typically proceed in two main steps: the addition of the electrophile to form a carbocation intermediate, and then the elimination of a proton or other group to restore the initial electronic system's stability. science-revision.co.uk For example, in the electrophilic substitution of benzene, the delocalized π electrons attack the electrophile, leading to a positively charged carbocation intermediate that is resonance-stabilized. science-revision.co.uk A subsequent deprotonation step restores the aromaticity of the ring. science-revision.co.ukscienceskool.co.uk

In the context of trichloroacrolein, an electrophile would attack the C=C double bond. The presence of the electron-withdrawing chlorine atoms and the carbonyl group deactivates the double bond towards electrophilic attack compared to a simple alkene. However, under appropriate conditions, such reactions can occur. The mechanism would involve the formation of a carbocation intermediate, which would then be attacked by a nucleophile to give the final addition product.

Detailed Analysis of Nucleophilic Reaction Pathways of this compound

Nucleophilic reactions involve the attack of an electron-rich species (a nucleophile) on an electron-deficient center. unacademy.com Trichloroacrolein possesses two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon and the β-carbon of the α,β-unsaturated system.

Direct (1,2) Nucleophilic Addition:

The carbonyl carbon is highly electrophilic due to the polarization of the C=O bond, where the oxygen atom carries a partial negative charge and the carbon atom a partial positive charge. unacademy.com Nucleophiles can directly attack this carbon in a process known as 1,2-addition or direct nucleophilic addition. This reaction proceeds through a two-step mechanism:

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. unacademy.com The hybridization of the carbonyl carbon changes from sp² to sp³. unacademy.com

Protonation: The resulting alkoxide ion is then protonated, typically by a solvent or a weak acid, to yield an alcohol. unacademy.com

Strong nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi), favor direct addition. unacademy.comlibretexts.org These reactions are often irreversible because the incoming nucleophile is not a good leaving group. libretexts.org

Conjugate (1,4) Nucleophilic Addition (Michael Addition):

The electron-withdrawing nature of the carbonyl group also makes the β-carbon of the C=C double bond electrophilic. This allows for a 1,4-addition, also known as conjugate or Michael addition. libretexts.org The mechanism involves:

Nucleophilic Attack at the β-carbon: The nucleophile adds to the β-carbon, causing a shift of the π-electrons to form a resonance-stabilized enolate intermediate. libretexts.org

Protonation: The enolate ion is then protonated, usually at the α-carbon, to give the saturated carbonyl compound. libretexts.org

Softer nucleophiles, like diorganocopper reagents (Gilman reagents), tend to favor conjugate addition. libretexts.org

The competition between 1,2- and 1,4-addition is influenced by factors such as the nature of the nucleophile, steric hindrance around the carbonyl group, and reaction conditions.

Pericyclic Reactions and Cycloadditions of the Trichloroacrolein System

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.orglibretexts.org They are distinct from ionic or free radical reactions and are often unaffected by solvents or catalysts. ebsco.com The main classes of pericyclic reactions include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. libretexts.orgmsu.edu

Trichloroacrolein, with its conjugated π-system, can participate in cycloaddition reactions. A key example is the Diels-Alder reaction, a [4+2] cycloaddition where a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. ebsco.com In this context, trichloroacrolein can act as a dienophile due to its C=C double bond. The electron-withdrawing groups (chlorine atoms and the carbonyl group) enhance its dienophilic character.

The mechanism of a cycloaddition reaction is concerted, meaning all bond-making and bond-breaking occurs in a single step through a cyclic transition state. msu.edu The stereospecificity of these reactions is a key feature. For instance, the Diels-Alder reaction is typically suprafacial, meaning the new sigma bonds are formed on the same face of the π-system. msu.edu

Electrocyclic reactions, another class of pericyclic reactions, involve the concerted cyclization of a conjugated π-electron system. libretexts.orgmsu.edu While less common for a simple system like trichloroacrolein itself, its derivatives could potentially undergo such transformations.

Knoevenagel and Other Condensation Reactions with Active Methylene (B1212753) Compounds

The Knoevenagel condensation is a nucleophilic addition reaction related to the aldol (B89426) condensation. dcu.ie It involves the reaction of a carbonyl compound (like an aldehyde or ketone) with an active methylene compound in the presence of a basic catalyst. sigmaaldrich.comslideshare.net Active methylene compounds have a CH₂ group flanked by two electron-withdrawing groups (e.g., -CO₂R, -CN, -COR), which makes the methylene protons acidic. dcu.iesigmaaldrich.com

The mechanism of the Knoevenagel condensation can proceed via two primary pathways depending on the catalyst used:

Hahn-Lapworth Mechanism (with tertiary amine catalysts): The base deprotonates the active methylene compound to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of trichloroacrolein to form a β-hydroxy intermediate. Subsequent dehydration yields the α,β-unsaturated product. dcu.ie

Amine-Catalyzed Mechanism (with primary or secondary amine catalysts): The amine first reacts with the aldehyde to form an iminium salt. This iminium salt is more electrophilic than the original aldehyde and reacts with the active methylene compound. dcu.ie

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation and is widely used in the synthesis of various organic compounds. mdpi.comorientjchem.org Boric acid has also been shown to be an effective catalyst for this reaction. mdpi.com

| Catalyst Type | Intermediate | Key Step |

| Tertiary Amine | Carbanion from active methylene compound | Nucleophilic attack of carbanion on carbonyl carbon |

| Primary/Secondary Amine | Iminium salt | Reaction of iminium salt with active methylene compound |

Radical Chemistry Initiated or Propagated by this compound

Free radical reactions involve species with unpaired electrons and typically proceed through a chain reaction mechanism consisting of initiation, propagation, and termination steps. lumenlearning.com

Initiation: This phase involves the formation of a radical species, often through homolytic cleavage of a weak bond by heat or light. lumenlearning.com

Propagation: A radical reacts with a stable molecule to generate a new radical, continuing the chain. lumenlearning.com

Termination: Two radicals combine to form a stable, non-radical product. lumenlearning.com

Trichloroacrolein can participate in radical reactions in several ways. The C=C double bond can undergo radical addition. For instance, in the presence of a radical initiator, a radical species can add to the double bond. The regioselectivity of this addition is often determined by the stability of the resulting radical intermediate.

Furthermore, the chlorine atoms in trichloroacrolein can influence its radical chemistry. The abstraction of a chlorine atom could potentially initiate or propagate a radical chain. The reactivity of aldehydes with chlorine atoms has been studied, with reactions expected to proceed via addition to the C=C double bond or abstraction of the aldehydic hydrogen. nih.gov Studies on similar unsaturated aldehydes have shown that the reaction with chlorine atoms can lead to the formation of various products, including chlorinated derivatives. nih.gov The rate of reaction of chlorine atoms with unsaturated aldehydes generally increases with the size of the aldehyde. copernicus.org

Comparative Mechanistic Investigations (e.g., with Analogous Chlorinated Aldehydes like Chloral)

Chloral (B1216628) (trichloroacetaldehyde) is a saturated aldehyde, structurally similar to trichloroacrolein but lacking the C=C double bond. A comparative analysis of their reaction mechanisms highlights the influence of this double bond.

Both trichloroacrolein and chloral have a highly electrophilic carbonyl carbon due to the electron-withdrawing effect of the three chlorine atoms. Therefore, both readily undergo nucleophilic addition at the carbonyl group. For example, both react with water to form hydrates.

However, the presence of the α,β-unsaturated system in trichloroacrolein introduces additional reaction pathways not available to chloral. As discussed, trichloroacrolein can undergo conjugate (1,4) nucleophilic addition and participate in pericyclic reactions like the Diels-Alder reaction. Chloral, being saturated, cannot undergo these reactions.

The reactivity of the C-H bond of the aldehyde group is present in both molecules. However, in trichloroacrolein, the vinylic nature of this bond and the conjugation with the C=C double bond can influence its reactivity in radical abstraction reactions compared to the aldehydic C-H bond in chloral.

| Reaction Type | This compound | Chloral (Trichloroacetaldehyde) |

| 1,2-Nucleophilic Addition | Yes | Yes |

| 1,4-Nucleophilic Addition | Yes | No |

| Pericyclic Reactions | Yes | No |

| Knoevenagel Condensation | Yes | Yes |

| Radical Addition to C=C | Yes | No |

Rearrangement Reactions and Their Mechanisms in this compound Derivatives

Rearrangement reactions involve the migration of an atom or group within a molecule. mvpsvktcollege.ac.in These reactions often proceed through carbocation intermediates, where a less stable carbocation rearranges to a more stable one via a hydride or alkyl shift. masterorganicchemistry.comlibretexts.org

While trichloroacrolein itself may not be the primary substrate for many classical rearrangement reactions, its derivatives can undergo such transformations. For example, the Overman rearrangement allows for the conversion of allylic alcohols into allylic amines. organic-chemistry.org This reaction proceeds through the formation of an allylic trichloroacetimidate (B1259523), which then undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. organic-chemistry.orgthermofisher.com Although this involves a trichloroacetimidate and not trichloroacrolein directly, it demonstrates a key rearrangement involving a related structural motif.

Other types of rearrangements, such as the Favorskii rearrangement of α-halo ketones, involve the formation of a cyclopropanone (B1606653) intermediate followed by nucleophilic attack and ring opening. slideshare.net Derivatives of trichloroacrolein, upon suitable transformation, could potentially be substrates for similar types of rearrangements. The Stieglitz rearrangement, a 1,2-rearrangement of trityl amine derivatives to triaryl imines, is another example of a rearrangement involving substitution at a nitrogen atom. wikipedia.org

Advanced Spectroscopic and Analytical Characterization Techniques for Trichloracrolein Research

Vibrational Spectroscopy (Infrared and Raman) for Precise Structural Assignment

Raman Spectroscopy , on the other hand, is a light scattering technique. nih.gov When monochromatic light interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering). This inelastic scattering results in a shift in the frequency of the scattered light, which corresponds to the vibrational energy levels of the molecule. A key advantage of Raman spectroscopy is that it is sensitive to vibrations that cause a change in the polarizability of the molecule. This often makes it complementary to IR spectroscopy, as some vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum. For example, the C=C double bond in a symmetric molecule might be weak in the IR spectrum but strong in the Raman spectrum. Research has indicated the use of Raman spectroscopy in conjunction with IR to provide evidence for the constitution of related perchlorinated compounds. researchgate.net The efficiency of the Raman scattering process can be significantly enhanced when the excitation laser frequency is close to an electronic absorption band of the molecule, a phenomenon known as resonance Raman scattering. arxiv.org

The combined application of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of trichloracrolein, aiding in the precise assignment of its structure.

Table 1: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|---|

| C=O (Aldehyde) | Stretching | 1740-1720 | IR, Raman |

| C=C (Alkene) | Stretching | 1680-1620 | IR, Raman |

| C-H (Aldehyde) | Stretching | 2850-2800, 2750-2700 | IR |

| C-Cl | Stretching | 850-550 | IR, Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. wikipedia.orgmeasurlabs.com It is based on the magnetic properties of atomic nuclei with a non-zero spin. libretexts.org When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies, and the resulting spectrum reveals a wealth of structural information. sigmaaldrich.com

For this compound, ¹H (proton) and ¹³C NMR spectroscopy are the most relevant techniques.

¹H NMR Spectroscopy would provide information about the hydrogen atom attached to the aldehyde group. The chemical shift of this proton would be highly informative. Aldehydic protons typically resonate in the downfield region of the spectrum (around 9-10 ppm) due to the deshielding effect of the adjacent carbonyl group. The presence of three electronegative chlorine atoms on the vinyl group would likely further influence this chemical shift.

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. A ¹³C NMR spectrum of this compound would be expected to show three distinct signals corresponding to the three carbon atoms: the carbonyl carbon, and the two carbons of the C=C double bond. The chemical shifts of these carbons provide insight into their electronic environment. The carbonyl carbon would appear significantly downfield (typically 190-220 ppm). The chemical shifts of the vinylic carbons would be influenced by the attached chlorine atoms. While specific NMR data for this compound is mentioned in a German dissertation, the details are not provided in the abstract. tu-clausthal.de However, the use of ¹³C spectroscopy to show that in a monosubstituted benzil, the carbonyl function adjacent to the unsubstituted phenyl reacts with a methylene (B1212753) group has been documented. researchgate.net

Stereochemical Elucidation: While this compound itself does not have stereocenters, NMR techniques are crucial for determining the stereochemistry in related or derived compounds. wordpress.com Techniques like the Nuclear Overhauser Effect (NOE) can be used to determine the spatial proximity of atoms, which is invaluable for assigning relative stereochemistry in more complex molecules. wordpress.com

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Hybridization | Expected Chemical Shift Range (ppm) |

|---|---|---|

| Carbonyl Carbon (C=O) | sp² | 190 - 220 |

| Vinylic Carbon (-C(Cl)=) | sp² | 120 - 140 |

Note: These are estimated ranges and the actual values can be influenced by solvent and the specific electronic environment created by the chlorine atoms.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Delineation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is a highly sensitive method used for determining the molecular weight of a compound, confirming its elemental composition, and elucidating its structure by analyzing its fragmentation patterns. researchgate.net

For this compound, the initial step in mass spectrometric analysis would involve ionizing the molecule. Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI). The resulting molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of this compound. Due to the presence of three chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion and its fragments. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in a distinctive cluster of peaks for any chlorine-containing ion, which is a powerful diagnostic tool for identifying chlorinated compounds.

Fragmentation Pathway Delineation: Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that is characteristic of the molecule's structure. researchgate.net By analyzing these fragmentation pathways, the connectivity of atoms within the molecule can be deduced. libretexts.org For this compound, potential fragmentation pathways could include:

Loss of a chlorine radical (Cl•).

Loss of a hydrogen radical (H•) from the aldehyde group.

Loss of a carbon monoxide (CO) molecule.

Cleavage of the C-C single bond.

Tandem mass spectrometry (MS/MS) can be employed for more detailed structural analysis. In an MS/MS experiment, a specific fragment ion is selected and then subjected to further fragmentation, providing more detailed information about its structure. nih.gov

Electronic Absorption Spectroscopy (UV-Vis) for Investigations of Electronic Transitions and Conjugation

Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy molecular orbitals. The wavelength of maximum absorbance (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of a molecule's electronic structure.

In this compound, the presence of a conjugated system, consisting of the C=C double bond and the C=O double bond, is expected to give rise to characteristic UV-Vis absorption bands. The key electronic transitions in such α,β-unsaturated aldehydes are:

π → π* transition: This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. This is typically a high-energy transition, resulting in a strong absorption band in the UV region.

n → π* transition: This transition involves the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. This is a lower-energy transition and results in a weaker absorption band at a longer wavelength compared to the π → π* transition.

The presence of chlorine atoms on the double bond can influence the position and intensity of these absorption bands through their inductive and resonance effects. A German publication notes that the electronic spectra of certain perchlorinated compounds are depicted and supplemented by NMR spectroscopic data. researchgate.net

Table 3: Expected UV-Vis Absorption for this compound

| Transition | Chromophore | Expected λmax Range (nm) |

|---|---|---|

| π → π* | C=C-C=O | ~210 - 240 |

Note: The exact λmax values can be influenced by the solvent polarity.

X-ray Based Spectroscopies (XPS, XES, XAS) for Elemental and Electronic Structure Analysis

X-ray based spectroscopic techniques provide powerful tools for probing the elemental composition and electronic structure of materials. ifpan.edu.pl These methods are element-specific and can provide detailed information about the chemical state and local environment of atoms within a molecule. diamond.ac.uk

X-ray Photoelectron Spectroscopy (XPS): Also known as Electron Spectroscopy for Chemical Analysis (ESCA), XPS is a surface-sensitive technique that measures the kinetic energy of electrons ejected from a material upon irradiation with X-rays. The binding energy of these core-level electrons is characteristic of the element and its chemical state. For this compound, XPS could be used to:

Confirm the elemental composition (C, O, Cl, H).

Determine the chemical states of carbon (carbonyl vs. vinylic) and chlorine. The binding energies of the C 1s and Cl 2p electrons would provide this information.

X-ray Emission Spectroscopy (XES): XES is a photon-in, photon-out technique where a core electron is excited by an incident X-ray, and the subsequent decay of this excited state by the emission of another X-ray is monitored. wikipedia.orgdiamond.ac.uk XES is sensitive to the local charge and spin density of the emitting atom and can provide information about the nature of the ligands bound to it. diamond.ac.uk In the context of this compound, XES could be used to probe the electronic structure of the chlorine atoms and their interaction with the carbon framework.

X-ray Absorption Spectroscopy (XAS): XAS measures the absorption of X-rays as a function of energy. The fine structure near an absorption edge (X-ray Absorption Near Edge Structure, XANES) provides information about the oxidation state and coordination geometry of the absorbing atom. The extended X-ray absorption fine structure (EXAFS) provides information about the local atomic environment, including bond distances and coordination numbers. For this compound, XAS at the chlorine K-edge could provide precise information on the C-Cl bond lengths and the local geometry around the chlorine atoms.

Chromatographic and Hyphenated Techniques for Separation and Advanced Purity Assessment (e.g., GC-MS, LC-MS)

Chromatographic techniques are essential for the separation of compounds from a mixture and for the assessment of purity. researchgate.net When coupled with a detector like a mass spectrometer (hyphenated techniques), they provide a powerful tool for both separation and identification. wikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. shimadzu.euwikipedia.org It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.com In a GC-MS analysis, the sample is vaporized and separated in a capillary column, and the separated components are then introduced into the mass spectrometer for detection and identification. This technique can be used to:

Determine the purity of a this compound sample by separating it from any impurities.

Identify and quantify impurities present in the sample.

Confirm the identity of this compound by its retention time and mass spectrum. Research has shown the use of GC-MS for the identification of related chloroacroleins. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the sensitivity and selectivity of mass spectrometry. wikipedia.orgeag.com While GC-MS is suitable for volatile compounds, LC-MS can be used for a wider range of compounds, including those that are less volatile or thermally unstable. mst.or.jp In LC-MS, the sample is separated by a liquid chromatograph and the eluent is introduced into the mass spectrometer. mst.or.jp This technique is particularly useful for:

Analyzing reaction mixtures containing this compound to monitor reaction progress and identify byproducts.

Assessing the purity of this compound samples that may contain non-volatile impurities. chromatographyonline.commdpi.com

LC-MS/MS, a tandem technique, can provide even greater selectivity and structural information. nih.gov

The choice between GC-MS and LC-MS would depend on the specific analytical problem, including the volatility of this compound and any potential impurities.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Carbon monoxide |

| ³⁵Cl |

| ³⁷Cl |

| Benzil |

| Trichlorallyalkohol |

| Trichlor-acrylsäurechlorid |

| Perchlorvinylacetaldehyd |

| 1 H-Pentachlorpropen-(2) |

| Perchlorallen |

| Pyridazone |

| Azoverbindungen |

| cis-Perchlorhexadien-(1.3)-säure-(6) |

| Perchlorcyclohexenon |

| Perchlorhexadien-(1.3)-al-(6) |

| Perchlorpropanal |

| Perchlorbutanal |

| Arylhydrazon des Trichloracroleins |

| α,β-ungesättigte aliphatische Azoverbindungen |

| Perchlor-1,3-hexadien-6-carbonsäure |

| Dihydroresorcin |

| 1,1,2,3,3-Pentachlor-propen-(l) |

| Crotonaldehyd |

| Methyl-(a.,ß-dichlor-crotyl)-äther |

| 2,3-Dichlor-acrylsäure |

| Poly-chlor-cyc1opentenen |

| Hexachlor-1-buten |

| Trichloracrylsäure |

| 2,3-dichlorallylthiol |

| 2,3,3-trichlorallylthiol |

| 2-chloroallythiol |

| Triallate (B1683234) |

| Diallate |

| Sulfallate |

| Diclofop-methyl |

| Diclofop-acid |

| Naproxen |

| Naproxen methyl ester |

Theoretical and Computational Investigations of Trichloracrolein

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to modern chemistry, offering a mathematical framework to predict molecular behavior based on the principles of quantum mechanics. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic wave function and energy of a system, from which numerous properties can be derived. For a molecule such as trichloracrolein, these calculations can elucidate its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of a system from its electron density. This approach is widely applied to study molecular structures, reaction energies, and electronic properties for a vast range of chemical systems, from simple molecules to complex catalysts.

For this compound, DFT calculations could be employed to investigate key electronic and structural parameters. By finding the minimum energy geometry, DFT can provide a precise three-dimensional structure. Furthermore, it can be used to calculate various properties that govern the molecule's reactivity. The combination of DFT with experimental studies can provide a deeper understanding of reaction mechanisms and help in the rational design of new catalysts or processes.

A typical DFT study on this compound would yield data such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability.

Table 1: Illustrative Electronic Properties of this compound Derivable from DFT Calculations (Note: The following values are examples of parameters that would be obtained from a DFT study and are not based on actual computational results for this compound.)

| Property | Description | Example Calculated Value |

| Total Energy | The ground state electronic energy of the molecule. | -1452.3 Hartree |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -7.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.5 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | 5.7 eV |

| Dipole Moment | A measure of the molecule's overall polarity. | 2.1 Debye |

| Mulliken Charges | Partial charges assigned to individual atoms. | C1: +0.15, C2: -0.05, etc. |

This interactive table illustrates the type of data generated from DFT calculations. Specific values would require a dedicated computational study on this compound.

Ab initio, meaning "from the beginning," refers to a class of quantum chemistry methods that solve the Schrödinger equation without using experimental data or empirical parameters, relying only on fundamental physical constants. These methods are often more computationally demanding than DFT but can provide a higher level of accuracy, serving as a benchmark for other techniques.

The simplest ab initio method is the Hartree-Fock (HF) theory, which provides a good starting point but neglects the detailed correlation between the motions of individual electrons. To achieve higher accuracy, post-Hartree-Fock methods are employed. These include Møller-Plesset perturbation theory (MP2, MP3, etc.) and the highly accurate Coupled Cluster (CC) methods, such as CCSD(T). These approaches systematically incorporate electron correlation, which is crucial for accurately predicting energies and reaction barriers.

An ab initio study of this compound could provide benchmark data on its geometry and energy. For example, high-level Coupled Cluster calculations could yield a very precise heat of formation. Such methods are invaluable for systems where experimental data is scarce or for testing the reliability of more cost-effective methods like DFT for a specific class of molecules.

Application of Density Functional Theory (DFT) for Molecular and Reaction Studies

Conformational Analysis and Potential Energy Surface Mapping of this compound

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around its single bonds, and their relative energies. These different arrangements can have varying stabilities due to factors like steric hindrance and torsional strain. By mapping the potential energy surface (PES), which describes the energy of a molecule as a function of its geometry, chemists can identify the most stable conformers (energy minima) and the energy barriers to rotation (transition states).

For this compound (Cl₂C=CH-CHO), rotation around the C-C single bond would lead to different orientations of the aldehyde group relative to the dichlorovinyl group. A key aspect of a computational conformational analysis would be to perform a "torsion scan," where the dihedral angle defining this rotation is systematically varied and the energy is calculated at each step. This process generates a rotational energy profile that reveals the most stable conformers (e.g., s-trans vs. s-cis planar forms or skewed structures) and the energy barriers separating them.

Table 2: Representative Data from a Conformational Analysis of the C-C Bond Rotation in this compound (Note: This table is a hypothetical representation of the expected output from a conformational analysis.)

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Type |

| 0 | 2.5 | s-cis (Eclipsed, Transition State) |

| 60 | 1.2 | Skewed |

| 120 | 0.5 | Skewed |

| 180 | 0.0 | s-trans (Anti, Global Minimum) |

This interactive table illustrates how the potential energy surface changes with bond rotation, identifying stable conformers and rotational barriers.

Molecular Dynamics Simulations to Understand Dynamic Behavior and Interactions

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. This technique allows researchers to bridge the gap between static molecular structures and the dynamic functions of molecules in realistic environments, such as in solution.

An MD simulation of this compound could provide insights into its behavior in different environments. For instance, simulating this compound in a box of water molecules would reveal how it interacts with the solvent, the structure of its solvation shell, and its diffusion properties. Such simulations are critical for understanding how a molecule behaves in a biological system or as a solute in a chemical reaction. Analysis of the simulation trajectory can reveal dynamic processes like conformational changes and intermolecular interactions that occur on timescales from picoseconds to microseconds.

Computational Prediction and Validation of Reaction Mechanisms Involving this compound

Computational chemistry is a powerful tool for predicting and validating reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction pathway can be constructed. This allows chemists to determine the feasibility of a reaction, identify the rate-determining step, and understand the factors that control selectivity.

For reactions involving this compound, such as its reaction with nucleophiles or its participation in cycloadditions, computational methods can be used to explore different possible pathways. For example, DFT calculations can be used to locate the transition state structures for competing reaction channels. The calculated activation energies (the energy difference between the reactants and the transition state) can then be used to predict which reaction pathway is kinetically favored. These predictions can guide experimental work and help interpret observed product distributions.

In Silico Design of Novel Compounds Incorporating the this compound Moiety

In silico design refers to the use of computational methods to design new molecules with desired properties before they are synthesized in the lab. This approach can dramatically accelerate the discovery of new materials, catalysts, or therapeutic agents by screening vast virtual libraries of compounds and prioritizing the most promising candidates for experimental investigation.

The this compound moiety, with its reactive C=C double bond and aldehyde group, could serve as a scaffold for designing new functional molecules. Using computational tools, researchers could systematically modify the this compound structure—for example, by replacing the chlorine atoms with other substituents or by altering the backbone—and then calculate the properties of these new virtual compounds. This in silico screening could be used to identify derivatives with enhanced reactivity for a specific synthetic purpose, or with tailored electronic properties for applications in materials science.

Trichloracrolein As a Pivotal Intermediate in Advanced Organic Synthesis

Strategic Utility in the Construction of Diverse Heterocyclic Frameworks

The electron-deficient nature of trichloracrolein makes it an excellent component in cycloaddition reactions, particularly the Diels-Alder reaction, for synthesizing a variety of heterocyclic compounds. sigmaaldrich.comwikipedia.orgnumberanalytics.com Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing these structural motifs. mdpi.com

In inverse-electron-demand Diels-Alder reactions, electron-deficient dienophiles like this compound react with electron-rich dienes to form six-membered rings. sigmaaldrich.com This strategy provides a reliable method for creating highly substituted and functionalized heteroaromatic systems. sigmaaldrich.comrsc.org For instance, the reaction of this compound with suitable dienes can lead to the formation of pyran and fused pyran systems. globalauthorid.com These reactions often proceed with high regioselectivity and can be conducted under mild conditions. rsc.org The resulting cycloadducts can be further modified, making this a powerful tool for generating libraries of compounds for biological screening. sigmaaldrich.com

The versatility of this compound in these reactions allows for the synthesis of various nitrogen-containing heterocycles as well. rsc.org Tandem inverse-electron-demand hetero-Diels-Alder followed by a retro-Diels-Alder reaction sequence is a rapid method for synthesizing functionalized nitrogen heteroaromatics with high atom economy. rsc.org Photochemical cyclizations also offer a pathway to a multitude of heterocycles under mild and environmentally friendly conditions. chim.it

Table 1: Examples of Heterocyclic Frameworks Synthesized Using this compound

| Heterocyclic System | Reaction Type | Key Features of Synthesis | Reference |

|---|---|---|---|

| Pyrans and Fused Pyrans | Diels-Alder Reaction | This compound acts as an electron-deficient dienophile, reacting with electron-rich dienes. | globalauthorid.com |

| Substituted Anilines | [4+2] Cycloaddition | Reaction with 3-acylamino-2H-pyran-2-ones as dienes, followed by elimination, leads to highly substituted aniline (B41778) derivatives. | chim.it |

| Nitrogen Heteroaromatics | Inverse-Electron-Demand Hetero/Retro-Diels-Alder | A tandem reaction sequence that allows for rapid and regioselective synthesis. | rsc.org |

| Indolocarbazoles | Photochemical Cyclization | Light-induced ring closure provides access to complex polycyclic aromatic systems. | chim.it |

Building Block for the Synthesis of Complex Polyfunctional Chlorinated Organic Molecules

The presence of the trichloromethyl group makes this compound an invaluable precursor for introducing chlorine atoms into complex organic molecules. researchgate.net Chlorinated organic compounds are found in numerous natural products and biologically active molecules. chemrxiv.orgfrontiersin.org The synthesis of these molecules is of significant interest in medicinal chemistry and materials science. researchgate.netchemrxiv.org

This compound provides a scaffold upon which additional functional groups can be built, leading to polyfunctionalized chlorinated structures. For example, its aldehyde group can be readily transformed into other functionalities, while the trichloromethyl group remains as a key structural element. This allows for the systematic construction of molecules with desired chemical and physical properties.

Recent advancements in chlorination methods, such as the use of TCCA and TBACl, offer environmentally friendly and atom-economical ways to chlorinate olefins, although this compound itself provides a direct entry to chlorinated building blocks. researchgate.net The synthesis of chlorinated intermediates is a key step in the total synthesis of various natural products. researchgate.net

Involvement in Multi-Component Reactions for Molecular Complexity Generation

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. organic-chemistry.orguniba.itrsc.org These reactions are highly efficient, atom-economical, and ideal for generating libraries of diverse compounds for drug discovery. uniba.itmdpi.com

This compound, with its reactive aldehyde group, is a suitable substrate for several important MCRs, including the Passerini and Ugi reactions. researchgate.netrsc.orgnih.govdavidpublisher.com

Passerini Reaction : This three-component reaction involves an aldehyde (like this compound), a carboxylic acid, and an isocyanide to produce α-acyloxy carboxamides. organic-chemistry.orgresearchgate.net The reaction is highly versatile and tolerates a wide range of substrates. researchgate.netbeilstein-journals.org

Ugi Reaction : This is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide, yielding α-acylamino amides. davidpublisher.combeilstein-journals.org The Ugi reaction is particularly valuable for creating peptidomimetic structures. organic-chemistry.orgbeilstein-journals.org

The products of these reactions incorporating this compound are highly functionalized molecules that can serve as intermediates for further synthetic transformations. rsc.org For example, Ugi adducts have been used to prepare fused β-lactams and diketopiperazine hybrids. rsc.org

Table 2: this compound in Key Multi-Component Reactions

| Reaction Name | Components | Product Type | Significance | Reference |

|---|---|---|---|---|

| Passerini Reaction | This compound, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamides | Efficient formation of complex esters and amides in one step. | organic-chemistry.orgresearchgate.net |

| Ugi Reaction | This compound, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amides | Generates peptide-like structures, crucial for peptidomimetic drug discovery. | davidpublisher.combeilstein-journals.org |

Exploitation in Stereoselective and Asymmetric Synthetic Methodologies

Stereoselective and asymmetric synthesis are crucial for the preparation of enantiomerically pure compounds, which is particularly important in the pharmaceutical industry as different enantiomers can have vastly different biological activities. numberanalytics.comddugu.ac.in A stereoselective reaction favors the formation of one stereoisomer over another. masterorganicchemistry.comddugu.ac.insaskoer.cainflibnet.ac.in

This compound can be employed in stereoselective reactions where the existing chirality in a molecule or a chiral catalyst directs the formation of a specific stereoisomer. cutm.ac.inslideshare.netnumberanalytics.com The goal is to create diastereomeric transition states with different activation energies, leading to an unequal amount of isomers. cutm.ac.in

Diastereoselective Reactions : When this compound reacts with a chiral substrate, the formation of one diastereomer can be favored over another. ddugu.ac.inddugu.ac.in This is often achieved through kinetic or thermodynamic control, where either the transition state leading to one product is lower in energy or one product is more stable than the other. saskoer.ca

Enantioselective Reactions : To achieve enantioselectivity, a chiral influence is required, such as a chiral catalyst, reagent, or auxiliary. numberanalytics.comcutm.ac.inuniurb.it These chiral elements create an asymmetric environment that favors the formation of one enantiomer. numberanalytics.com For example, chiral Lewis acids can be used to catalyze the reaction of this compound with nucleophiles, leading to the preferential formation of one enantiomer of the product.

The development of new chiral catalysts and ligands is essential for advancing the application of this compound in asymmetric synthesis. numberanalytics.comnumberanalytics.com

Methodologies for Late-Stage Functionalization and Derivatization of this compound-Containing Structures

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying complex molecules, such as drug candidates or natural products, in the final steps of a synthesis. beilstein-journals.orgresearchgate.netnih.govnih.gov This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. researchgate.netnih.gov

Molecules synthesized using this compound are excellent candidates for LSF. The various functional groups present in these structures, including the trichloromethyl group, can be selectively modified.

Derivatization : This involves converting a functional group into a derivative with different properties. libretexts.org For example, the aldehyde group in a this compound adduct could be converted to an alcohol, an ester, or an amide. libretexts.org The trichloromethyl group can also be a site for further chemical transformations.

C-H Functionalization : This advanced LSF technique involves the direct conversion of a carbon-hydrogen bond into a carbon-functional group bond. nih.govnih.gov In complex molecules derived from this compound, specific C-H bonds could be targeted for functionalization, such as chlorination, alkylation, or amination, to fine-tune the molecule's properties. beilstein-journals.orgnih.govmdpi.com

These LSF and derivatization strategies significantly enhance the utility of this compound as a building block, allowing chemists to efficiently explore the chemical space around a core scaffold to optimize biological activity. nih.gov

Environmental Research on Trichloracrolein Transformation and Fate

Abiotic Transformation Pathways in Environmental Compartments

The breakdown of chemical compounds in the environment without the involvement of living organisms is a critical area of study. However, for trichloracrolein, specific experimental data on these pathways are sparse.

Hydrolytic Stability and Environmental Transformation ProcessesHydrolysis, the reaction with water, can be a significant degradation pathway for certain chemicals, with the rate often dependent on pH.nih.govucl.ac.beRegulatory studies for pesticides, for instance, typically require hydrolysis data at acidic, neutral, and basic pH values.nih.govWhile methods for determining hydrolysis rates are well-established, specific half-life or rate constant data for this compound under various environmental pH conditions are not documented in the reviewed sources.internationaljournalssrg.orgvedantu.comOne German-language article mentions the synthesis of this compound via hydrolysis of 1,1,2,3,3-Pentachloropropene-(1), but does not provide kinetic data on its environmental stability.thieme-connect.de

Microbiological Transformation Pathways

The breakdown of xenobiotics by microorganisms is a key process in their environmental removal. airtecnics.comnih.gov Microbes can utilize a wide array of metabolic pathways to transform or degrade pollutants. youtube.comcas.czfrontiersin.org Studies on compounds like chlorpyrifos (B1668852) and trichloroethylene (B50587) demonstrate that bacteria and fungi can metabolize chlorinated organic chemicals, sometimes using them as a source of carbon or as electron acceptors in respiration. nih.govplos.org However, no studies were identified that specifically investigate the microbial transformation of this compound, its biodegradation pathways, or the microorganisms capable of its degradation.

Advanced Analytical Methodologies for Environmental Detection and Quantification

Accurate detection and quantification are fundamental to understanding a chemical's presence and behavior in the environment. cloudfront.net Modern analytical techniques like gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), provide high sensitivity and specificity for a wide range of environmental contaminants. watertechnologies.comcdc.gov These methods are standard for analyzing pesticides and other pollutants in matrices such as water and soil. epa.govcornell.edu While these techniques are theoretically applicable to this compound, specific, validated methods for its routine analysis in environmental samples (excluding biological matrices) are not described in the available literature. The development of such methods would be a prerequisite for any meaningful field monitoring or laboratory fate studies.

Environmental Persistence Modeling and Bioaccumulation Potential

Environmental fate models, such as multimedia box models, are used to predict the distribution and persistence of chemicals in the environment. researchgate.netrsc.orgrivm.nl These models require input parameters like degradation rates and partition coefficients, such as the octanol-water partition coefficient (log Kₒw). rsc.org For this compound, the necessary experimental data to reliably parameterize such models are absent.

Bioaccumulation potential, the tendency of a chemical to accumulate in organisms, is often estimated using the log Kₒw value. nih.gov A high log Kₒw can suggest a higher potential for a substance to bioconcentrate in the fatty tissues of organisms. nih.gov While the log Kₒw for the parent herbicide triallate (B1683234) is reported as 4.6, a measured value for its transformation product, this compound, could not be found. nih.gov Without this key parameter and data on its metabolic fate in organisms, its bioaccumulation potential cannot be accurately assessed.

常见问题

Basic Research Questions

Q. What are the established methods for synthesizing trichloracrolein in laboratory settings, and how can researchers optimize reaction conditions to improve yield and purity?

- Methodological Answer : this compound synthesis typically involves controlled chlorination of acrolein or its derivatives under inert atmospheres. To optimize yield, researchers should systematically vary reaction parameters (temperature, pressure, and catalyst ratios) and employ real-time monitoring via gas chromatography (GC) . Purification can be enhanced using fractional distillation or preparative HPLC, with purity verified via H/C NMR and high-resolution mass spectrometry (HRMS) . Document reaction conditions comprehensively to ensure reproducibility, adhering to NIH guidelines for experimental reporting .

Q. How should researchers characterize this compound’s physicochemical properties, and what analytical techniques are most reliable for verifying its structural integrity?

- Methodological Answer : Key properties include vapor pressure, solubility, and stability under varying pH/temperature. Use thermogravimetric analysis (TGA) for thermal stability and UV-Vis spectroscopy for degradation kinetics. Structural confirmation requires a combination of FT-IR (to identify C=O and C-Cl bonds) and X-ray crystallography (for solid-state conformation) . Cross-validate results with computational methods like DFT to reconcile experimental and theoretical data .

Advanced Research Questions

Q. What conflicting data exist regarding this compound’s environmental persistence and bioaccumulation potential, and how can researchers resolve these discrepancies through targeted experimental or modeling approaches?

- Methodological Answer : Discrepancies in half-life estimates (e.g., aqueous vs. atmospheric degradation) may arise from varying experimental conditions (e.g., light exposure, microbial activity). Resolve these by conducting comparative studies under standardized OECD guidelines . Employ QSAR models to predict bioaccumulation factors (BCFs) and validate with in situ field measurements . Meta-analyses of existing ecotoxicological datasets can identify outliers and refine risk assessments .

Q. What mechanistic studies are needed to elucidate this compound’s toxicity pathways, particularly its interaction with cellular macromolecules under varying physiological conditions?

- Methodological Answer : Focus on in vitro models (e.g., hepatocyte or epithelial cell lines) to assess covalent binding to proteins/DNA via LC-MS/MS adductomics . Use molecular dynamics simulations to study interactions with cytochrome P450 enzymes or glutathione transferases. For in vivo relevance, correlate findings with histopathological data from controlled exposure studies in model organisms .

Q. How can researchers address challenges in replicating published data on this compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Replication issues often stem from unreported trace impurities (e.g., moisture, residual acids). Standardize substrate preparation by using anhydrous solvents and rigorous drying techniques. Employ kinetic studies (e.g., stopped-flow spectroscopy) to quantify reaction rates under controlled conditions. Publish full experimental workflows, including raw data and error margins, to enhance transparency .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves, accounting for threshold effects. For heterogeneous datasets, apply Bayesian meta-analysis to pool results across studies while adjusting for confounding variables (e.g., exposure duration, species variability) . Validate models with Akaike Information Criterion (AIC) to balance goodness-of-fit and complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。